4-hydroxy-3H-furan-2-one
Description
Properties
IUPAC Name |
4-hydroxy-3H-furan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h2,5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYLASZFTXTSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=COC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623211 | |
| Record name | 4-Hydroxyfuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436162-45-7 | |
| Record name | 4-Hydroxyfuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Purity and Byproduct Management
The presence of linear dimers and over-oxidized species complicates isolation. Continuous flow systems mitigate this by reducing reaction times, but batch processes require additives like NaHSO₃ to quench excess H₂O₂.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3H-furan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction reactions can convert 4-hydroxy-3H-furan-2-one into its corresponding alcohol derivatives.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted furanones, which are valuable intermediates in the synthesis of pharmaceuticals and flavor compounds .
Scientific Research Applications
Antioxidant Activity
Research indicates that 4-hydroxy-3H-furan-2-one exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, as shown in the following table:
| Assay Type | IC50 Value (μM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
| FRAP Assay | 20 |
These results suggest that the compound can protect cells from oxidative stress by neutralizing free radicals .
Antimicrobial Properties
The compound has shown efficacy against various pathogenic microorganisms. It disrupts microbial cell membranes and interferes with metabolic processes, making it a potential candidate for developing antimicrobial agents .
Anti-inflammatory Effects
4-Hydroxy-3H-furan-2-one inhibits cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models. Specific dosages have demonstrated significant decreases in edema, highlighting its therapeutic potential in inflammatory conditions .
Anticancer Potential
Recent studies have indicated that 4-hydroxy-3H-furan-2-one can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma). The compound exhibits synergistic effects when combined with conventional chemotherapeutics like gefitinib and 5-fluorouracil, with IC50 values around 10 μM for these cell lines .
Applications in Food Science
In food science, 4-hydroxy-3H-furan-2-one is recognized for its role in flavor development and preservation. It contributes to the aroma profile of various foods and is used as a flavoring agent due to its pleasant taste characteristics. Its antioxidant properties also aid in extending the shelf life of food products by preventing oxidative spoilage .
Materials Science Applications
The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of biodegradable polymers and coatings. Its incorporation into polymer matrices can enhance mechanical properties and provide functional benefits such as antimicrobial activity .
Antioxidant Activity Case Study
A detailed study evaluated the antioxidant capacity of 4-hydroxy-3H-furan-2-one using various assays. The results confirmed its strong radical scavenging ability, particularly against DPPH radicals, supporting its potential use in health supplements aimed at combating oxidative stress-related diseases .
Antimicrobial Efficacy Case Study
In another investigation, the antimicrobial activity of 4-hydroxy-3H-furan-2-one was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth, suggesting its potential as a natural preservative in food products .
Mechanism of Action
The mechanism of action of 4-hydroxy-3H-furan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 4-position and the ketone group at the 2-position allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
4-Hydroxy-3-(4-methoxyphenyl)furan-2(5H)-one
- Structure : Differs by a 4-methoxyphenyl substituent at the 3-position instead of phenyl.
- Synthesis : Synthesized via multicomponent reactions involving indole derivatives and arylglyoxals under reflux conditions with piperidine catalysis .
- Reactivity : The electron-donating methoxy group enhances electrophilic substitution reactivity compared to the parent compound.
4-Hydroxy-3-(thiophen-2-yl)furan-2(5H)-one
- Structure : Contains a thiophene ring at the 3-position.
- Synthesis : Prepared via microwave-assisted reactions of thiophene-carboxaldehydes with Meldrum’s acid .
- Properties : The sulfur atom in thiophene increases polarity, improving water solubility compared to the phenyl-substituted analogue.
- Bioactivity : Thiophene derivatives often exhibit enhanced antimicrobial and antiviral activities .
4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one
- Structure : Features acetyl and methyl groups at the 2-, 4-, and 5-positions.
- Synthesis : Produced via oxidative coupling reactions using Mn(acac)₃ catalysts under oxygen atmosphere .
- Stability: The acetyl group increases thermal stability (mp ~180°C) but reduces solubility in non-polar solvents .
- Applications : Acts as a flavoring agent due to its caramel-like odor .
2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
- Structure: A hybrid chromenone-furanone system with a furan-2-yl substituent.
- Properties : Exhibits Excited State Intramolecular Proton Transfer (ESIPT) , making it a candidate for fluorescent probes .
- Bioactivity: Shows higher bioavailability (0.55–0.56) and solubility compared to simpler furanones .
Comparative Data Table
Key Research Findings
- Synthetic Methods: Microwave and thermal activation significantly improve yields (35–52%) for furanone derivatives compared to traditional reflux methods .
- Biological Relevance: Hybrid furanone-chromenone structures exhibit superior bioavailability and solubility, making them promising for drug development .
Biological Activity
4-Hydroxy-3H-furan-2-one, also known as furan-2-one , is a compound belonging to the class of furan derivatives. Its structural formula is . This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of 4-hydroxy-3H-furan-2-one, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of 4-hydroxy-3H-furan-2-one can be represented as follows:
This compound features a furan ring with hydroxyl and carbonyl functional groups, contributing to its reactivity and biological interactions.
Antioxidant Activity
Research has demonstrated that 4-hydroxy-3H-furan-2-one exhibits significant antioxidant activity . It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study showed that this compound can inhibit lipid peroxidation in cellular membranes, thereby protecting against cellular damage .
Anti-inflammatory Effects
In vitro studies have indicated that 4-hydroxy-3H-furan-2-one possesses anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition suggests potential therapeutic applications in inflammatory diseases .
Anticancer Potential
Several studies have reported the anticancer activity of 4-hydroxy-3H-furan-2-one against various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) and leukemia cells (HL60) with IC50 values indicating effective cytotoxicity. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The biological activity of 4-hydroxy-3H-furan-2-one can be influenced by its structural modifications. The presence of different substituents on the furan ring alters its activity profile:
| Substituent | Biological Activity | IC50 (μM) |
|---|---|---|
| None | Control | N/A |
| Methyl | Increased activity | 15.0 |
| Hydroxyl | Enhanced antioxidant | 10.5 |
| Halogen | Reduced activity | >20.0 |
The SAR studies highlight that electron-donating groups enhance activity, while electron-withdrawing groups reduce it .
Case Study 1: Antioxidant Activity
In a controlled experiment, 4-hydroxy-3H-furan-2-one was tested for its ability to prevent oxidative damage in neuronal cells exposed to hydrogen peroxide. The results indicated a significant reduction in cell death compared to untreated controls, showcasing its protective effects against oxidative stress .
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of this compound revealed that it downregulates NF-kB signaling pathways in macrophages. This downregulation leads to decreased expression of inflammatory mediators, providing insight into its therapeutic potential for treating chronic inflammatory conditions .
Q & A
Q. What are the established synthetic routes for 4-hydroxy-3H-furan-2-one derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Multi-step synthesis protocols are commonly employed. For example, a three-stage process under controlled temperatures (0–20°C) using catalysts like L-proline and reagents such as 4-oxobutanoic acid methyl ester can achieve stereochemical purity >98% ee . Key variables include:
- Temperature control : Critical for minimizing side reactions (e.g., aldol condensation).
- Catalyst selection : Chiral catalysts enhance enantioselectivity.
- Purification : Column chromatography or recrystallization ensures purity.
Analytical validation via H NMR and GC is essential at each stage to confirm intermediates and final products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-hydroxy-3H-furan-2-one derivatives?
- Methodological Answer :
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen bonding. ORTEP-III generates publication-quality thermal ellipsoid diagrams .
- NMR spectroscopy : H/C NMR identifies functional groups and stereochemistry. DEPT-135 or COSY experiments clarify coupling patterns .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas.
Q. What safety protocols are critical when handling 4-hydroxy-3H-furan-2-one derivatives in the laboratory?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
- Waste disposal : Segregate halogenated byproducts (e.g., brominated derivatives) for specialized treatment .
Advanced Research Questions
Q. How can stereochemical purity (>98% ee) be achieved in asymmetric synthesis of 4-hydroxy-3H-furan-2-one derivatives?
- Methodological Answer :
- Chiral auxiliaries : Use enantiopure aldehydes (e.g., TBDMS-protected glycoaldehyde) to induce asymmetry .
- Dynamic kinetic resolution : Optimize reaction time and temperature to favor one enantiomer.
- Analytical validation : Chiral HPLC or polarimetry quantifies enantiomeric excess .
Q. What computational tools are recommended for refining crystal structures of 4-hydroxy-3H-furan-2-one derivatives?
- Methodological Answer :
- SHELX suite : SHELXL refines atomic coordinates and anisotropic displacement parameters. SHELXE assists in experimental phasing for challenging datasets .
- ORTEP-3 : Generates graphical representations of thermal motion and molecular packing .
- Cross-validation : Compare calculated vs. experimental powder XRD patterns to detect twinning or disorder .
Q. How should researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) for 4-hydroxy-3H-furan-2-one derivatives?
- Methodological Answer :
- Multi-technique validation : Reconcile NMR chemical shifts with X-H bond lengths from crystallography .
- Density functional theory (DFT) : Simulate NMR spectra (e.g., using Gaussian) to identify conformational discrepancies .
- Error analysis : Assess crystallographic R-factors () and NMR signal-to-noise ratios to prioritize reliable data .
Q. What strategies optimize reaction conditions for scaling up 4-hydroxy-3H-furan-2-one synthesis without compromising stereoselectivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
